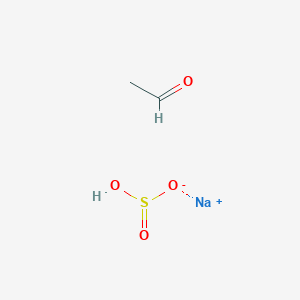
Acetaldehydesodiumbisulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehydesodiumbisulfite, also known as 1-Hydroxyethanesulfonic acid sodium salt, is a chemical compound with the molecular formula C₂H₅NaO₄S and a molecular weight of 148.11 g/mol . It is a crystalline substance that decomposes in the presence of acids and is freely soluble in water but insoluble in alcohol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehydesodiumbisulfite can be synthesized through the reaction of acetaldehyde with sodium bisulfite. The reaction typically involves mixing acetaldehyde with an aqueous solution of sodium bisulfite under controlled conditions to form the bisulfite addition product . The reaction is as follows:
CH3CHO+NaHSO3→CH3CH(OH)SO3Na
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of acetaldehyde and sodium bisulfite solutions. The reaction is carried out in reactors equipped with mechanical stirrers to ensure thorough mixing and efficient formation of the product . The resulting product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Acetaldehydesodiumbisulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to regenerate acetaldehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Acetaldehyde.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
Acetaldehydesodiumbisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the purification and separation of aldehydes and ketones.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of acetaldehydesodiumbisulfite involves its ability to form stable addition compounds with aldehydes and ketones. This reaction is reversible and can be used to protect carbonyl groups during chemical synthesis . The molecular targets include the carbonyl groups of aldehydes and ketones, and the pathways involved are primarily nucleophilic addition reactions.
Comparison with Similar Compounds
Formaldehydesodiumbisulfite: Similar in structure but derived from formaldehyde.
Benzaldehydesodiumbisulfite: Derived from benzaldehyde and used in similar applications.
Uniqueness: Acetaldehydesodiumbisulfite is unique due to its specific reactivity with acetaldehyde, making it particularly useful in reactions where acetaldehyde protection or stabilization is required. Its solubility properties and stability under various conditions also make it a versatile reagent in both laboratory and industrial settings .
Properties
Molecular Formula |
C2H5NaO4S |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
sodium;acetaldehyde;hydrogen sulfite |
InChI |
InChI=1S/C2H4O.Na.H2O3S/c1-2-3;;1-4(2)3/h2H,1H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
QWSDEEQHECGZSL-UHFFFAOYSA-M |
Canonical SMILES |
CC=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















